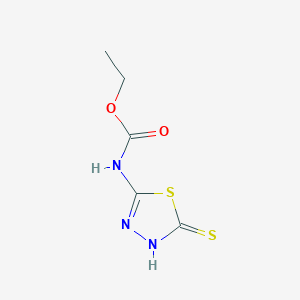

ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate

Description

Ethyl N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate is a heterocyclic compound that contains a thiadiazole ring. . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Properties

IUPAC Name |

ethyl N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S2/c1-2-10-4(9)6-3-7-8-5(11)12-3/h2H2,1H3,(H,8,11)(H,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJDHIGLNFMGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NNC(=S)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of ethyl carbamate with a suitable thiadiazole precursor. One common method involves the cyclization of thiosemicarbazide with ethyl chloroformate under basic conditions to form the thiadiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-SH) group at position 5 participates in nucleophilic displacement reactions, enabling derivatization. Key examples include:

Alkylation/Acylation

-

Reaction with alkyl/aryl halides (e.g., chloroacetone, benzyl chloride) under basic conditions yields thioether derivatives. For instance:

This pathway is critical for introducing hydrophobic side chains to enhance bioactivity .

Disulfide Formation

-

Oxidation with iodine or H₂O₂ generates disulfide bonds, facilitating dimerization or crosslinking:

Such reactions are exploited in polymer chemistry and drug delivery systems .

Electrophilic Substitution Reactions

The electron-deficient thiadiazole ring undergoes electrophilic attack at nitrogen or carbon centers:

Nitrogen Alkylation

-

Quaternization at N-3 using alkyl halides forms thiadiazolium salts, which are precursors for mesoionic compounds:

These salts exhibit enhanced solubility and catalytic properties .

Bromination

-

Bromine in acetic acid selectively substitutes the C-5 sulfanyl group, producing 5-bromo derivatives:

This reaction is pivotal for synthesizing halogenated analogs with improved metabolic stability .

Cyclization and Ring-Opening Reactions

The thiadiazole scaffold undergoes ring transformations under controlled conditions:

Cyclization with Carbon Disulfide

-

Heating with CS₂ and KOH triggers cyclodehydration to form fused thiadiazolo-thiazine systems:

This reaction expands the heterocyclic framework for diverse applications .

Acid/Base-Mediated Ring Opening

-

Strong bases (e.g., NaOH) cleave the thiadiazole ring, yielding thioamide intermediates:

Acidic conditions instead protonate ring nitrogens, forming water-soluble salts .

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, leading to sulfinic/sulfonic acids or sulfonyl derivatives:

Controlled Oxidation

-

Using H₂O₂ or KMnO₄ under mild conditions produces sulfinic acids:

Further oxidation yields sulfonates, which are key intermediates in agrochemical synthesis .

Comparative Reactivity of Thiadiazole Derivatives

| Derivative | Reactivity Profile | Key Applications |

|---|---|---|

| Ethyl carbamate | High nucleophilicity at S-5 | Drug design, enzyme inhibition |

| Methyl carbamate | Reduced electrophilic substitution | Solubility enhancement |

| 5-Bromo analog | Enhanced halogen bonding capacity | Antimicrobial agents |

Interaction with Biological Targets

Molecular docking studies reveal stable interactions with enzymes like dihydrofolate reductase (DHFR) via:

-

Hydrogen bonds between the thiadiazole ring and Asp 21/Ser 59 (bond lengths: 2.8–3.1 Å) .

-

Hydrophobic interactions from the ethyl carbamate side chain .

This compound’s versatility in nucleophilic, electrophilic, and redox reactions makes it invaluable in medicinal chemistry and materials science. Systematic exploration of its reactivity continues to yield novel derivatives with tailored properties.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial activities. Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate has shown promise as an antimicrobial agent against various bacterial strains. For instance, studies have indicated its effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Bacillus subtilis | 19 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 14 |

Anticancer Potential

The compound has been investigated for its anticancer properties. Molecular docking studies have revealed that this compound can form stable complexes with dihydrofolate reductase (DHFR), indicating its potential as an enzyme inhibitor in cancer therapy .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of thiadiazole derivatives in models of epilepsy. This compound exhibited protective effects in seizure models, suggesting its potential as an anticonvulsant agent .

Applications in Agriculture

In addition to its medicinal applications, this compound has potential uses in agriculture as a pesticide or fungicide due to its biological activity against plant pathogens. The compound's ability to inhibit certain enzymes involved in pathogen metabolism makes it a candidate for developing new agricultural chemicals .

Mechanism of Action

The mechanism of action of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the observed biological effects. For example, the compound may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis . Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Ethyl N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate can be compared with other thiadiazole derivatives, such as:

2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.

5-aryl-1,3,4-thiadiazoles: Exhibits a broad spectrum of biological activities, including anti-inflammatory and analgesic effects.

N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide: Demonstrates significant cytotoxic activity against cancer cell lines.

The uniqueness of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate lies in its specific structural features and the combination of biological activities it exhibits, making it a versatile compound for various applications.

Biological Activity

Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects on cancer cells, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C₆H₉N₃O₂S₂ and a CAS number of 55327-40-7. Its structure features a thiadiazole ring, which is crucial for its biological activities due to the presence of nitrogen and sulfur atoms that enhance its reactivity and interaction with biological targets.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies indicate that compounds containing thiadiazole rings are effective against pathogens such as:

- Bacteria: Including strains resistant to conventional antibiotics.

- Fungi: Such as Rhizoctonia solani, Sclerotinia sclerotiorum, and Botrytis cinerea.

In a study assessing the fungicidal activity of related compounds, this compound showed promising results with an inhibition rate of 79.6% against Sclerotinia sclerotiorum at a concentration of 25 mg/L .

Cytotoxic Activity

Research has highlighted the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. This compound has been evaluated for its potential against:

| Cancer Cell Line | IC₅₀ Value (µM) | Effect |

|---|---|---|

| Prostate (PC3) | 4.3 | Significant cytotoxicity observed |

| Lung (HOP 92) | -6.49 | Broad spectrum growth inhibition |

| Colon (HCC-2998) | -5.31 | Moderate activity noted |

These findings suggest that the compound may act through various mechanisms, potentially involving interaction with cellular pathways related to apoptosis and cell cycle regulation .

Molecular docking studies have indicated that this compound can form stable complexes with key enzymes such as dihydrofolate reductase. This interaction suggests that the compound may function as an enzyme inhibitor, which is critical for its therapeutic efficacy .

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by their structural modifications. For instance:

- Electron-withdrawing groups at specific positions on the thiadiazole ring enhance antibacterial and antifungal activity.

- Variations in substituents can lead to differences in potency against specific cancer types.

Understanding these relationships helps in designing more effective derivatives with improved biological profiles .

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

- Antifungal Study: A derivative exhibited over 100% inhibition against Rhizoctonia solani at concentrations below 500 mg/L.

- Cytotoxicity Evaluation: Compounds were tested against multiple cancer cell lines with varied results indicating selective potency based on structural changes.

These case studies emphasize the compound's versatility and potential applications in both pharmaceuticals and agriculture .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate?

A two-step approach is commonly employed:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .

Alkylation : Introduce the ethyl carbamate group via alkylation of the intermediate 5-sulfanyl-1,3,4-thiadiazole-2-amine. Optimize reaction conditions (e.g., triethylamine as a catalyst, dry acetonitrile solvent) to achieve >80% yield .

Variations in alkylating reagents (e.g., ethyl cyanoacetate) can expand derivative libraries while maintaining regioselectivity .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

- 1H/13C NMR : Confirm substitution patterns (e.g., sulfanyl proton at δ ~13 ppm) and carbamate linkage .

- IR Spectroscopy : Detect characteristic bands (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Single-Crystal XRD : Resolve thiadiazole ring geometry and intermolecular interactions (e.g., hydrogen bonding with acetamide derivatives) using SHELX software .

Advanced: How can contradictions in cytotoxicity data across studies be systematically addressed?

- Assay Variability : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HCT-116) and protocols (e.g., MTT vs. SRB assays) .

- Structural Confounders : Verify purity via TLC and elemental analysis to rule out impurities affecting activity .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., acetazolamide derivatives) to identify scaffold-specific trends .

Advanced: What computational approaches are used to predict biological interactions of this compound?

- Molecular Docking : Screen against targets like GSK-3β or PheRS using software such as AutoDock. Focus on hydrogen bonding between the carbamate group and active-site residues .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate binding modes .

Advanced: How are transition metal complexes of this compound synthesized, and what are their applications?

- Synthesis : React with transition metal salts (e.g., Cu²⁺, Co²⁺) in ethanol/water under reflux to form complexes. Confirm coordination via shifts in IR (e.g., ν(C=O)) and electronic spectra .

- Applications : Enhanced antimicrobial/anticancer activity compared to the free ligand, attributed to improved membrane permeability via metal chelation .

Advanced: What substituent modifications enhance bioactivity in SAR studies?

- Electron-Withdrawing Groups : Fluorine at the phenyl ring (e.g., 2-(3-fluorophenyl)acetamide) increases cytotoxicity by ~40% in MCF-7 cells .

- Alkyl Chain Extension : Longer alkyl chains (e.g., propyl vs. ethyl) improve lipophilicity and CNS penetration for anticonvulsant applications .

Advanced: What mechanistic insights explain its pro-apoptotic effects in cancer cells?

- Mitochondrial Pathway : Upregulate Bax/Bcl-2 ratio, inducing cytochrome c release and caspase-3 activation .

- Cell Cycle Arrest : Arrest at G1/S phase via p21/p53 modulation, validated by flow cytometry .

Advanced: How does crystallographic refinement using SHELX improve structural accuracy?

- High-Resolution Data : Refine against twinned or high-resolution datasets (≤1.0 Å) to resolve disorder in the sulfanyl group .

- Hydrogen Bonding Networks : Use SHELXL restraints to model interactions between thiadiazole N-atoms and solvent molecules .

Advanced: How can researchers validate contradictory solubility/stability data?

- pH-Dependent Studies : Measure solubility in buffers (pH 2–9) to identify optimal conditions for biological assays .

- Accelerated Stability Testing : Use HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH) .

Future Directions: What hybrid systems show promise for enhanced activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.